

"24,25-Epoxytirucall-7-en-3,23-dione chemical structure and properties"

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Compound of Interest

Compound Name: 24,25-Epoxytirucall-7-en-3,23-dione

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Technical Whitepaper: 24,25-Epoxytirucall-7-en-3,23-dione

An Overview of a Bioactive Tirucallane Triterpenoid for Researchers and Drug Development Professionals

Introduction

24,25-Epoxytirucall-7-en-3,23-dione is a naturally occurring triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the tirucallane family of triterpenoids, it shares a characteristic complex polycyclic structure. This document provides a technical overview of its chemical structure, known properties, and biological activities, compiled from publicly available scientific information.

This compound is isolated from plant sources, notably from the herbs of *Amoora dasyclada*, a plant belonging to the Meliaceae family[1][2]. Research indicates that **24,25-Epoxytirucall-7-en-3,23-dione** possesses potential cytotoxic and anti-inflammatory properties, making it a subject of investigation in oncology and related fields. It is reported to be active in modulating cellular pathways that are involved in apoptosis and cell proliferation.

Chemical Structure and Properties

24,25-Epoxytirucall-7-en-3,23-dione is characterized by a lanostane-type tetracyclic core structure, with the IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **24,25-Epoxytirucall-7-en-3,23-dione**

Property	Value	Source(s)
CAS Number	890928-81-1	[1]
Molecular Formula	C ₃₀ H ₄₆ O ₃	[1]
Molecular Weight	454.7 g/mol	[1]
Appearance	Powder	
Melting Point	150-151 °C	
Boiling Point (Predicted)	534.3 ± 50.0 °C	
Density (Predicted)	1.07 ± 0.1 g/cm ³	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
InChI Key	LLEVBDQGRCWBIO-MNWFHJLVSA-N	

Biological Activity: Cytotoxicity

The primary biological activity documented for **24,25-Epoxytirucall-7-en-3,23-dione** is its anticancer potential. A key study by Yang et al. (2006) investigated the cytotoxic effects of tirucallane triterpenoids isolated from *Amoora dasyclada*, including the target compound, which was designated as compound 1 in the study.

The research documented the evaluation of this compound against two human cancer cell lines:

- AGZY 83-a (Human lung cancer cells)
- SMMC-7721 (Human liver cancer cells)

The study reported that the results of these anticancer activity tests are presented in "Table I" of their publication. However, the specific quantitative data (e.g., IC₅₀ values) from this table are not available in the publicly accessible literature reviewed for this document.

Experimental Protocols

The evaluation of the cytotoxic activity of **24,25-Epoxytirucall-7-en-3,23-dione** by Yang et al. (2006) was performed using an improved MTT colorimetric assay. The detailed experimental procedures were cited as being previously reported by Niu et al. (2002). While the specific protocol from the Niu et al. reference is not publicly available, a general, standard protocol for an MTT assay is provided below for reference.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Materials:

- 96-well flat-bottom microplates
- Target cancer cell lines (e.g., SMMC-7721)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **24,25-Epoxytirucall-7-en-3,23-dione** stock solution (in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

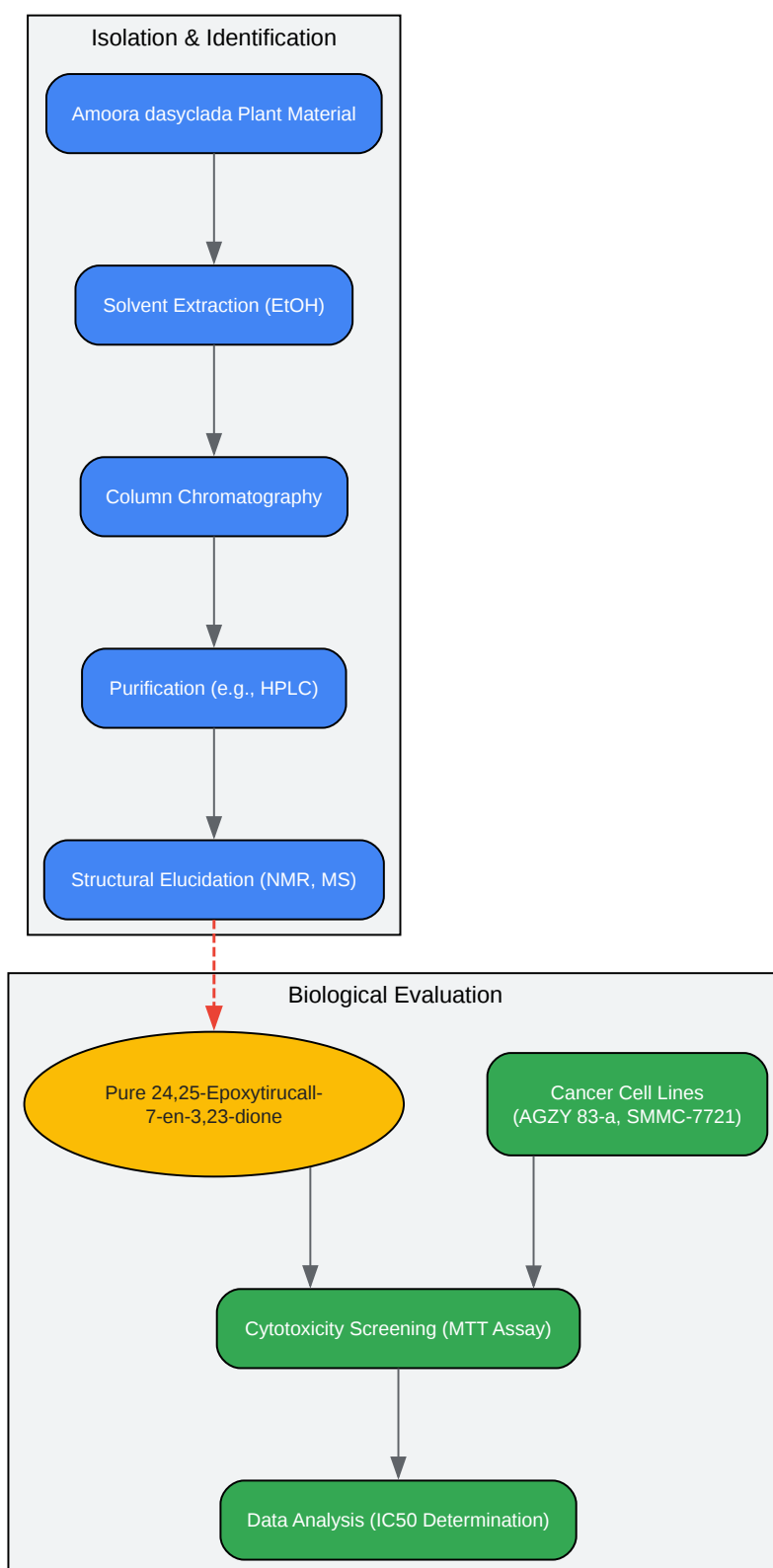
- Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
- Compound Treatment: Prepare serial dilutions of **24,25-Epoxytirucall-7-en-3,23-dione** from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
- Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
- MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).
- Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
- Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
- Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce

background noise.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

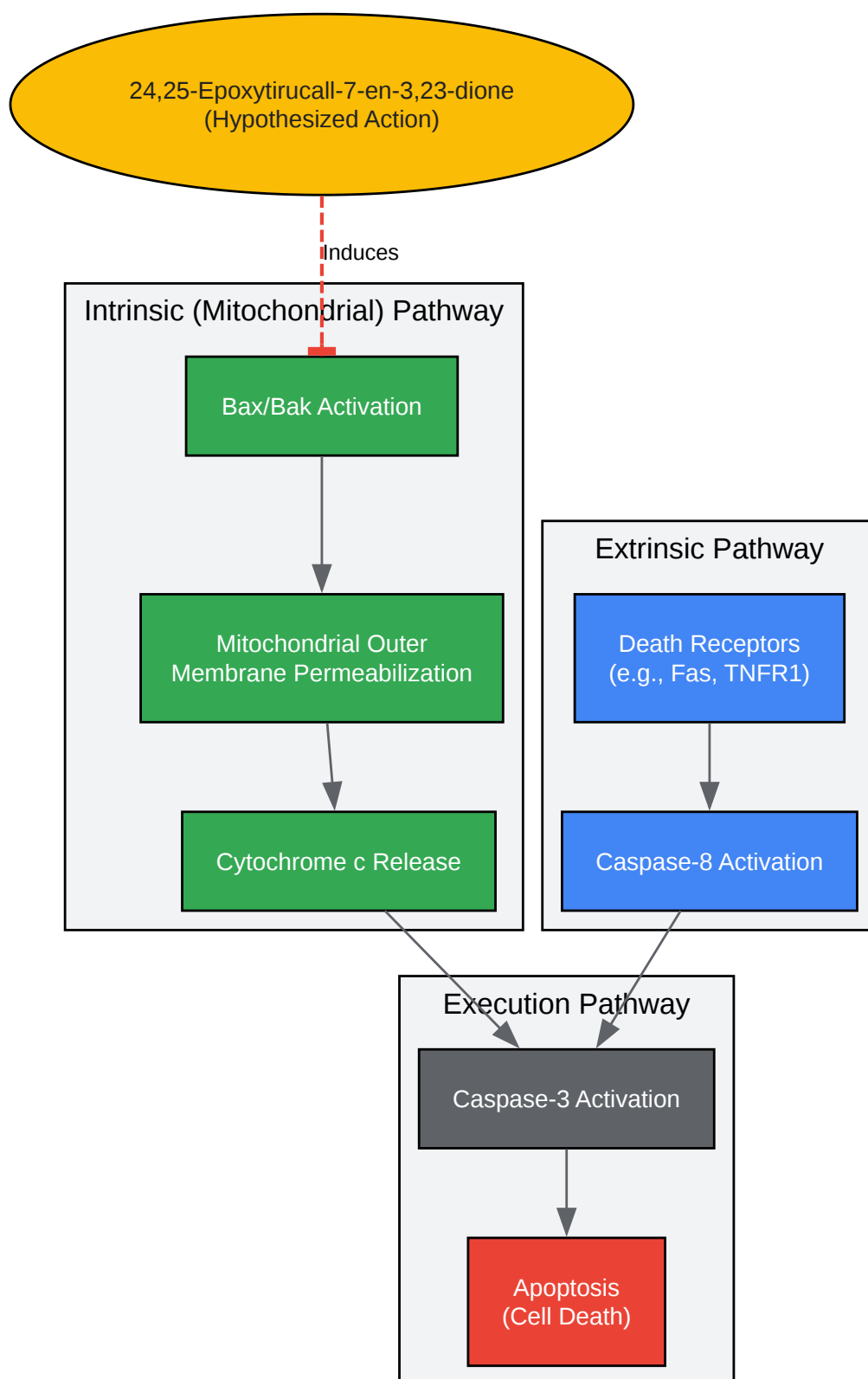
Visualizations: Workflows and Potential Mechanisms

While specific signaling pathways for **24,25-Epoxytirucall-7-en-3,23-dione** have not been elucidated in the available literature, it is generally reported to modulate apoptosis. The following diagrams illustrate the logical workflow for its study and a representative (hypothetical) signaling pathway for triterpenoid-induced apoptosis.



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Caption: Workflow from plant source to cytotoxicity testing.



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Caption: Representative triterpenoid-induced apoptosis pathway.

Conclusion

24,25-Epoxytirucall-7-en-3,23-dione is a bioactive triterpenoid with demonstrated cytotoxic activity against human lung and liver cancer cell lines. Its defined chemical structure and properties make it a viable candidate for further investigation in drug discovery programs. However, a significant gap exists in the publicly available literature regarding its specific quantitative efficacy (IC₅₀ values) and the precise molecular mechanisms and signaling pathways through which it exerts its effects. Future research should focus on obtaining the full cytotoxicity data and elucidating the specific intracellular targets to better understand its therapeutic potential.

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References

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- 2. 24,25-Epoxytirucall-7-en-3,23-dione [myskinrecipes.com]
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